L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
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Overview
Description
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a peptide compound composed of five amino acids: L-asparagine, L-serine, L-tryptophan, L-methionine, and another L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, biotechnological methods, such as recombinant DNA technology, can be used to produce peptides in microbial systems.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a substrate for studying enzyme activity, such as proteases and peptidases.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit or activate specific enzymes, modulate receptor activity, or serve as a signaling molecule.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-seryl-L-tryptophyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-phenylalanyl-L-aspartic acid: This peptide has a similar structure but includes additional amino acids, which may confer different biological activities.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: This peptide has a different sequence but shares some amino acid residues, leading to potential similarities in function.
Uniqueness
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding a layer of complexity to its chemical behavior. Its specific combination of amino acids may also confer unique biological activities not seen in other peptides.
Properties
CAS No. |
855433-09-9 |
---|---|
Molecular Formula |
C27H38N8O9S |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H38N8O9S/c1-45-7-6-17(24(40)34-19(27(43)44)10-22(30)38)32-25(41)18(8-13-11-31-16-5-3-2-4-14(13)16)33-26(42)20(12-36)35-23(39)15(28)9-21(29)37/h2-5,11,15,17-20,31,36H,6-10,12,28H2,1H3,(H2,29,37)(H2,30,38)(H,32,41)(H,33,42)(H,34,40)(H,35,39)(H,43,44)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
AJPSFYWJRMRPPM-JBDAPHQKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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